molecular formula C7H5ClFNO3S B8578343 2-Chloro-4-fluoro-5-formylbenzenesulfonamide

2-Chloro-4-fluoro-5-formylbenzenesulfonamide

Cat. No. B8578343
M. Wt: 237.64 g/mol
InChI Key: AHTCZPMUJHNDAN-UHFFFAOYSA-N
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Patent
US07592357B2

Procedure details

A solution of 2-chloro-4-fluoro-5-(hydroxymethyl)benzenesulfonamide (440 mg, 1.84 mmol) in acetone (18 mL) was added to a round bottom flask containing MnO2 (1.60 g, 18.4 mmol). The mixture was stirred for 50 hours until the starting material was gone, then filtered though a pad of celite. The filtrate was evaporated to afford the product (263 mg, 60%) as a white solid. MS (ES+) m/z 238 [M+H]+.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][OH:10])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12]>CC(C)=O.O=[Mn]=O>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH:9]=[O:10])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)CO)S(=O)(=O)N
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.6 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 50 hours until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered though a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)C=O)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.